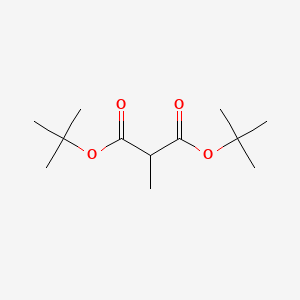

Di-tert-butyl 2-methylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWGGPUIWKWJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501499 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34812-95-8 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Tert Butyl 2 Methylmalonate and Its Derivatives

Direct Synthesis Strategies for Di-tert-butyl 2-Methylmalonate

The direct synthesis of this compound can be achieved through two main approaches: the esterification of a malonic acid precursor or the alkylation of di-tert-butyl malonate.

Esterification Approaches from Malonic Acid Precursors

A common and effective method for synthesizing this compound is the direct esterification of 2-methylmalonic acid. orgsyn.orgnih.gov This transformation is typically carried out using tert-butyl alcohol in the presence of a coupling agent and a catalyst.

One established procedure involves reacting methylmalonic acid with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl alcohol. orgsyn.org The reaction is facilitated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent such as diethyl ether. orgsyn.orgnih.gov This method proceeds at room temperature and typically yields the desired product in high purity after an aqueous workup and purification. orgsyn.org A notable advantage of this approach is the use of relatively mild conditions, avoiding harsh acids or high temperatures that could lead to decomposition or side reactions.

Another approach involves the mono-esterification of a malonic acid derivative. For instance, 2-methylmalonic acid can be reacted with tert-butanol (B103910) under specific conditions to yield the mono-tert-butyl ester, which can then be further esterified. beilstein-journals.org However, direct di-esterification is often more efficient. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) has also been explored in the esterification of malonic acids. beilstein-journals.org

| Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |

| Methylmalonic acid | Di-tert-butyl dicarbonate, tert-butyl alcohol | Diethyl ether | 4-(Dimethylamino)pyridine | 94-95% | orgsyn.orgnih.gov |

| 2-Methylmalonic acid | tert-Butanol, DCC | Dichloromethane (B109758)/Acetonitrile (B52724) | DMAP | 37% (for mono-ester) | beilstein-journals.org |

Alkylation of Di-tert-butyl Malonate

An alternative strategy for the synthesis of this compound is the direct alkylation of di-tert-butyl malonate. libretexts.org This method takes advantage of the acidity of the α-proton of the malonate ester.

The process begins with the deprotonation of di-tert-butyl malonate using a suitable base to form a stable enolate. libretexts.org Common bases for this purpose include sodium hydride or sodium ethoxide. The resulting enolate is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, via an SN2 reaction to introduce the methyl group at the α-position. libretexts.org

This method is a cornerstone of malonic ester synthesis and can be adapted for the introduction of various alkyl groups. libretexts.org The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent hydrolysis of the ester groups. The steric hindrance provided by the tert-butyl groups can influence the reactivity of the enolate.

| Starting Material | Base | Alkylating Agent | Solvent | General Yield | Reference |

| Di-tert-butyl malonate | Sodium ethoxide | Methyl iodide | Ethanol | High | libretexts.org |

| Di-tert-butyl malonate | Sodium hydride | Methyl iodide | Tetrahydrofuran | High |

Preparative Routes to Key this compound Intermediates

The functionalization of this compound opens pathways to a variety of useful synthetic intermediates.

Synthesis of Di-tert-butyl 2-(2-Hydroxyethyl)-2-methylmalonate

Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate is a key intermediate that can be prepared from this compound. orgsyn.orgnih.gov The synthesis involves the alkylation of the enolate of this compound with a protected 2-hydroxyethyl halide followed by deprotection.

In a typical procedure, this compound is deprotonated with sodium hydride in anhydrous tetrahydrofuran. orgsyn.org The resulting enolate is then reacted with 2-bromoethyl acetate (B1210297). orgsyn.org The reaction mixture is stirred at room temperature until completion. The subsequent removal of the acetyl protecting group, often achieved through hydrolysis, yields di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate as a white crystalline solid. orgsyn.orgnih.gov This intermediate is valuable for the synthesis of lactones and other heterocyclic systems. orgsyn.orgnih.gov

| Starting Material | Reagents | Solvent | Yield | Reference |

| This compound | 1. Sodium hydride2. 2-Bromoethyl acetate | Tetrahydrofuran | 95% (for the alkylated product before deprotection) | orgsyn.org |

Accessing Di-tert-butyl 2-Methyl-2-(2-nitrobenzyl)malonate Derivatives

The synthesis of di-tert-butyl 2-methyl-2-(2-nitrobenzyl)malonate derivatives involves the alkylation of this compound with a substituted 2-nitrobenzyl halide. These compounds are precursors for various nitrogen-containing heterocyclic structures.

The general approach involves the deprotonation of this compound with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The resulting enolate is then reacted with a 2-nitrobenzyl bromide or chloride. The reaction proceeds via nucleophilic aromatic substitution or direct SN2 displacement, depending on the specific substrate and conditions. This method has been successfully applied to synthesize a range of dimethyl 2-(substituted-2-nitrophenyl)malonates, and the same principle can be extended to the di-tert-butyl esters. nih.gov

| Malonate Derivative | Reagents | Solvent | General Yield | Reference |

| Dimethyl malonate | 2-Fluoro-1-nitrobenzene, Potassium carbonate | DMF | 99% | nih.gov |

| Dimethyl malonate | 4-Chloro-1-fluoro-2-nitrobenzene, Potassium carbonate | DMF | 90% | nih.gov |

| Dimethyl malonate | 5-Bromo-2-fluoronitrobenzene, Potassium carbonate | DMF | 95% | nih.gov |

Derivatization to Di-tert-butyl Methylenemalonate

Di-tert-butyl methylenemalonate is a useful Michael acceptor and dienophile in cycloaddition reactions. While not a direct derivative of this compound, its synthesis from the parent di-tert-butyl malonate is a key related transformation.

A common method for the preparation of di-tert-butyl methylenemalonate involves a Knoevenagel-type condensation of di-tert-butyl malonate with a formaldehyde (B43269) equivalent, such as paraformaldehyde. orgsyn.org The reaction is typically catalyzed by a mixture of potassium acetate and cupric acetate monohydrate in glacial acetic acid. orgsyn.org The mixture is heated to drive the reaction to completion. After workup and purification by distillation, di-tert-butyl methylenemalonate is obtained. orgsyn.org An older method involved phenylsulfenylation of di-tert-butyl malonate followed by thermal elimination of the corresponding sulfoxide. orgsyn.org

| Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |

| Di-tert-butyl malonate | Paraformaldehyde | Glacial acetic acid | Potassium acetate, Cupric acetate monohydrate | 48% | orgsyn.org |

Chemical Transformations and Reactivity Profiles of Di Tert Butyl 2 Methylmalonate

Intramolecular Cyclization Reactions for Heterocycle Formation

The intramolecular cyclization of di-tert-butyl 2-methylmalonate derivatives, specifically di-tert-butyl 2-(2-aminophenyl)-2-methylmalonate, to form t-butyl 3-methyloxindole-3-carboxylate is a significant transformation in the synthesis of 3,3-disubstituted oxindoles. These oxindole (B195798) structures are prevalent in a variety of natural products and pharmacologically active compounds. nih.govresearchgate.net The efficiency and stereochemical outcome of this cyclization are influenced by several factors, including the choice of catalyst and reaction concentration. nih.govclockss.org

The cyclization of di-tert-butyl 2-alkyl-2-(2-aminophenyl)malonates to yield t-butyl 3-alkyloxindole-3-carboxylates can be effectively mediated by Brønsted acids. clockss.org Density functional theory (DFT) calculations have shown that the protonation of the carbonyl oxygen atom of the malonate by an acid, such as acetic acid, significantly lowers the activation Gibbs free energy for the cyclization compared to pathways assisted by weaker acids like methanol (B129727). nih.gov This acid-assisted protonation facilitates the intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ester carbonyl carbon, leading to the formation of the oxindole ring. nih.gov

A variety of chiral Brønsted acids, including carboxylic acids, sulfonic acids, and phosphoric acids, have been screened for their effectiveness in promoting this cyclization enantioselectively. clockss.org Chiral phosphoric acids, such as (S)-TRIP, have been shown to catalyze the oxindole cyclization rapidly. clockss.orgresearchgate.net For instance, the reaction of a di-tert-butyl malonate derivative in the presence of (S)-TRIP can proceed to high yield within a short timeframe. clockss.org The use of such chiral catalysts is crucial for achieving enantioselectivity in the formation of the chiral 3,3-disubstituted oxindole product. clockss.orgresearchgate.net

| Catalyst Type | Example | Outcome | Reference |

| Chiral Carboxylic Acids | 3, 4 | Reaction completed in 24-36 hours, yielding oxindole 1a. | clockss.org |

| Chiral Sulfonic Acid | 5 | Afforded oxindole 1a within 4 hours. | clockss.org |

| Chiral Phosphoric Acids | 6, (S)-TRIP (7) | (S)-TRIP achieved 90% yield of oxindole 1a in 0.5 hours with 45% ee. | clockss.org |

Protonation of one of the tert-butyl ester groups is a key step in the acid-catalyzed cyclization. This protonation makes the carbonyl carbon more electrophilic, thereby facilitating the intramolecular attack by the amino group. DFT studies have elucidated that acetic acid-assisted protonation provides a lower energy pathway for this cyclization compared to methanol-assisted routes. nih.gov

The concentration of the reaction mixture has been identified as a critical factor influencing the reaction mechanism and kinetics. nih.gov Experimental evidence suggests that distinct reaction mechanisms operate at low and high concentrations. nih.gov At low concentrations (e.g., 0.01 M), intermolecular interactions are minimized, which can be favorable for achieving high enantioselectivity in asymmetric catalysis. clockss.org Conversely, at high concentrations, intermolecular interactions may play a more significant role, potentially leading to different reaction outcomes or requiring the development of new chiral catalysts to achieve high enantioselectivity. nih.gov

This compound is a versatile precursor for the synthesis of α,α-disubstituted lactones. The process typically involves an initial alkylation of the malonate followed by an intramolecular cyclization. For example, this compound can be alkylated with 2-bromoethyl acetate (B1210297) in the presence of a base like sodium hydride to yield di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate. nih.gov

Subsequent enantioselective lactonization of the resulting hydroxyethyl (B10761427) derivative can be achieved using a chiral Brønsted acid catalyst, such as (R)- or (S)-TRIP. nih.gov This step proceeds via an intramolecular transesterification, where the hydroxyl group attacks one of the tert-butyl ester carbonyls, leading to the formation of the lactone ring and the elimination of tert-butanol (B103910). This method allows for the synthesis of enantioenriched α,α-disubstituted lactones with high yields and excellent enantiomeric excess (ee). nih.gov These chiral lactones are valuable building blocks that can be converted into other synthetically useful molecules like diols and amides without racemization. nih.gov

| Reactant | Reagents | Product | Yield | ee | Reference |

| This compound | 1. NaH, 2-bromoethyl acetate, THF; 2. (R)- or (S)-TRIP | α,α-Disubstituted lactone | 75-92% | 90-98% | nih.gov |

Oxindole Cyclization Chemistry: Mechanism and Influencing Factors

Intermolecular Reaction Pathways

Di-tert-butyl methylenemalonate, an activated alkene derived from di-tert-butyl malonate, serves as a key electrophile in various intermolecular reactions, including Michael additions and cycloadditions. orgsyn.orgaccelachem.com Its two tert-butyl groups provide steric bulk that makes it more stable and less prone to polymerization compared to simpler methylenemalonate esters. orgsyn.org

In Michael additions, di-tert-butyl methylenemalonate reacts with a range of nucleophiles. For instance, it undergoes conjugate addition with aldehydes in the presence of a chiral amino diol catalyst. nih.gov This reaction provides access to synthetically important chiral building blocks. nih.gov Chiral enamines derived from α-alkyl β-keto esters also add to di-tert-butyl methylenemalonate in a highly diastereoselective manner, with the stereochemical outcome being highly dependent on the solvent system. rsc.org Reactions in toluene-HMPA and THF can lead to opposite enantiomers of the α,α-dialkylated β-keto ester products. rsc.org Furthermore, chiral nickel(II)-diamine complexes catalyze the 1,4-selective asymmetric addition of malonates to nitroenynes, affording β-alkynyl nitro compounds with high enantioselectivity. mdpi.com

Di-tert-butyl methylenemalonate also participates in various cycloaddition reactions. It can react with enamines without a catalyst or with enol ethers under Lewis acid catalysis to form cyclobutanes or Michael adducts, depending on the structure of the alkene. orgsyn.org It is also utilized in [2+2] and [3+2] cycloaddition reactions. orgsyn.org The stability of di-tert-butyl methylenemalonate makes it a convenient reagent for these transformations, allowing for the introduction of a gem-diester functionality that can be further manipulated. orgsyn.org

Ester Cleavage and Saponification Protocols

The cleavage of the ester groups in this compound is a critical transformation for deprotection, typically yielding 2-methylmalonic acid or its corresponding monoester. The bulky tert-butyl groups provide significant steric hindrance, rendering the ester remarkably stable under many conditions but susceptible to cleavage under specific acidic or basic protocols. arkat-usa.org

Acid-Catalyzed Cleavage

The tert-butyl ester functionality is well-known for its lability under acidic conditions. arkat-usa.org Deprotection is generally accomplished using strong protic acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, or through Lewis acid catalysis. beilstein-journals.orggoogle.com The mechanism proceeds via protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation. This property allows for selective removal of the tert-butyl groups in the presence of other functional groups that are sensitive to basic conditions or hydrogenolysis. wikipedia.org While general procedures for tert-butyl ester cleavage are widely established, specific applications to this compound follow these principles. For instance, vigorous hydrolysis with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux is an effective method for the cleavage of sterically hindered esters. beilstein-journals.org

Saponification under Basic Conditions

While tert-butyl esters are notably resistant to conventional basic hydrolysis, specialized protocols have been developed for their effective saponification. arkat-usa.org

Classical Saponification: Traditional methods for ester hydrolysis often involve heating with aqueous or mixed-aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH). beilstein-journals.org However, for sterically hindered esters like this compound, these conditions are often inefficient, requiring long reaction times. A standard approach involves using a methanolic solution of NaOH in a mixture with water (e.g., CH₃OH/H₂O 8:2 v/v). arkat-usa.org Under these classical conditions, the saponification of this compound is sluggish, requiring more than 24 hours for completion. arkat-usa.orgresearchgate.net

Mild, Non-Aqueous Saponification: A highly efficient and rapid saponification protocol has been developed using a non-aqueous, biphasic solvent system. arkat-usa.orgresearchgate.net This method employs a methanolic solution of NaOH in dichloromethane (B109758) (CH₂Cl₂). arkat-usa.org The reaction proceeds smoothly at room temperature, leading to the precipitation of the sodium salt of the carboxylic acid. arkat-usa.org This protocol dramatically reduces reaction times compared to classical methods and proceeds with high efficiency. For this compound, complete saponification is achieved in just 15 minutes to yield 2-methylmalonic acid. arkat-usa.orgarkat-usa.org

The table below summarizes a comparative study of the two saponification methods. arkat-usa.org

| Protocol | Base (Equivalents) | Solvent System (v/v) | Temperature | Reaction Time | Product |

| Mild Saponification | 3 N NaOH (6 equiv.) | CH₂Cl₂/CH₃OH (9:1) | Room Temp. | 15 min | 2-Methylmalonic acid |

| Classical Saponification | 3 N NaOH (6 equiv.) | CH₃OH/H₂O (8:2) | Room Temp. | > 24 h | 2-Methylmalonic acid |

This table was generated using data from a study on mild alkaline hydrolysis of hindered esters. arkat-usa.org

Selective Monohydrolysis

It is possible to achieve selective monohydrolysis of dialkyl malonates to yield the corresponding half-esters. An efficient, non-enzymatic protocol involves using a slight excess of aqueous potassium hydroxide (KOH) in the presence of a co-solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at 0°C. researchgate.net This procedure is highly practical and avoids the decarboxylation that can sometimes occur under harsher conditions. researchgate.net This method allows for the isolation of mono-tert-butyl 2-methylmalonate, a valuable intermediate for further synthetic transformations.

The table below outlines various protocols for the cleavage of this compound.

| Transformation | Reagents | Solvent | Key Conditions | Primary Product |

| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 2-Methylmalonic acid |

| Saponification (Full Hydrolysis) | Sodium Hydroxide | CH₂Cl₂/Methanol | Room Temperature, 15 min | 2-Methylmalonic acid |

| Selective Monohydrolysis | Potassium Hydroxide (0.8-1.2 equiv) | THF or Acetonitrile | 0°C | Mono-tert-butyl 2-methylmalonate |

Di Tert Butyl 2 Methylmalonate in Advanced Stereoselective Synthesis

Asymmetric Desymmetrization Strategies

Asymmetric desymmetrization is a powerful strategy for creating chiral molecules from prochiral starting materials. In the context of Di-tert-butyl 2-methylmalonate derivatives, this often involves the selective reaction of one of two identical ester groups, guided by a chiral catalyst.

Chiral Phosphoric Acid Catalysis for Enantioselective Oxindole (B195798) Formation

A notable application of asymmetric desymmetrization is the synthesis of enantioenriched t-butyl 3-alkyl-oxindole-3-carboxylates from di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates. clockss.org This intramolecular cyclization is effectively catalyzed by chiral Brønsted acids, particularly BINOL-derived phosphoric acids like (S)-TRIP. clockss.orgresearchgate.net The process involves the catalyst selectively recognizing and activating one of the two enantiotopic tert-butyl ester groups, leading to a cyclization that forms the chiral oxindole core. clockss.org

The reaction is sensitive to the substituents on the malonate substrate. For instance, di-t-butyl 2-(2-aminophenyl)-2-methylmalonate undergoes this desymmetrization to yield the corresponding oxindole. clockss.org Research has shown that modifying the alkyl group at the α-position and the substituents on the aniline (B41778) ring can influence the enantioselectivity of the reaction, with enantiomeric excesses reaching up to 66%. clockss.org This method represents a direct approach to synthesizing chiral 3,3-disubstituted oxindoles, which are important structural motifs in various bioactive compounds. clockss.org

Table 1: Enantioselective Desymmetrization of Di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates using (S)-TRIP Catalyst clockss.org This table summarizes the results of the asymmetric cyclization for various substrates, showing the yield and enantiomeric excess (ee) of the resulting t-butyl 3-alkyl-oxindole-3-carboxylates.

| Substrate (Alkyl Group, R) | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Methyl | t-butyl 3-methyl-oxindole-3-carboxylate | 84 | 48 |

| Ethyl | t-butyl 3-ethyl-oxindole-3-carboxylate | 86 | 60 |

| Propyl | t-butyl 3-propyl-oxindole-3-carboxylate | 85 | 62 |

| Benzyl (B1604629) | t-butyl 3-benzyl-oxindole-3-carboxylate | 82 | 61 |

Brønsted Acid Catalyzed Asymmetric Cyclizations

Chiral Brønsted acids are also employed in the enantioselective desymmetrization of other prochiral diesters derived from this compound to produce valuable lactones. orgsyn.org Specifically, di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate can undergo an intramolecular cyclization catalyzed by a chiral phosphoric acid like (R)-TRIP. orgsyn.org This reaction yields highly enantioenriched α-substituted lactones, which are key intermediates in the synthesis of many biologically active compounds. orgsyn.org

The mechanism relies on the chiral catalyst coordinating with the substrate through hydrogen bonds, creating a rigid transition state that allows for the discrimination between the two ester groups. orgsyn.org This organocatalytic approach has been developed to produce lactones containing an α-quaternary center with excellent yields (75–92%) and high enantioselectivities (90–98% ee).

Enantioselective α-Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and efficient method for the enantioselective α-alkylation of malonate derivatives, creating chiral quaternary carbon centers. frontiersin.orgnih.gov In this strategy, substrates such as 2,2-diphenylethyl tert-butyl α-methylmalonate are alkylated using various alkyl halides under phase-transfer conditions. frontiersin.org

The reaction typically employs a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, as the phase-transfer catalyst. frontiersin.orgnih.gov This catalyst shepherds the enolate of the malonate from an aqueous basic phase (e.g., 50% KOH) to an organic phase containing the alkylating agent, where the asymmetric alkylation occurs. frontiersin.orgnih.gov This method has proven highly effective, producing α-methyl-α-alkylmalonates in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov The choice of the ester groups is critical, as the 2,2-diphenylethyl and tert-butyl groups allow for subsequent selective hydrolysis. frontiersin.org

Table 2: Enantioselective PTC α-Alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate frontiersin.orgnih.gov This table presents the outcomes for the α-alkylation with various benzyl bromides using a chiral phase-transfer catalyst, highlighting the high yields and enantioselectivities achieved.

| Alkylating Agent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Benzyl bromide | -20 | 99 | 97 |

| 4-Methylbenzyl bromide | -40 | 99 | 98 |

| 4-Methoxybenzyl bromide | -40 | 98 | 97 |

| 4-Chlorobenzyl bromide | -40 | 98 | 98 |

Chiral Malonate Building Blocks in Enantioselective Processes

The products derived from the aforementioned stereoselective reactions, such as chiral α,α-dialkylmalonates, are not merely end products but are considered highly versatile chiral building blocks. frontiersin.orgnih.gov Their utility stems from the differential reactivity of the two distinct ester groups, which allows for selective transformations. frontiersin.orgnih.gov

For example, the α,α-dialkylmalonates produced via phase-transfer catalysis can be selectively hydrolyzed. frontiersin.org Treatment with trifluoroacetic acid (TFA) can cleave the tert-butyl ester, while basic conditions (e.g., KOH in methanol) can hydrolyze the 2,2-diphenylethyl ester. frontiersin.org This selective deprotection furnishes chiral malonic monoacids, which are valuable intermediates for synthesizing a wide array of complex chiral molecules, including α,α-dialkylated amino acids. frontiersin.orgacs.org Similarly, the enantioenriched lactones and oxindoles serve as key precursors in the synthesis of natural products and pharmaceuticals. clockss.orgorgsyn.org The availability of these small, enantioenriched molecules is often the key to a successful and efficient total synthesis. orgsyn.org

Applications of Di Tert Butyl 2 Methylmalonate in Complex Molecule Synthesis

Construction of Quaternary Carbon Stereocenters

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in synthetic chemistry due to the steric hindrance involved. usm.edu Di-tert-butyl 2-methylmalonate serves as an effective precursor for generating such structures. Its utility is demonstrated in the synthesis of α,α-disubstituted lactones and oxindoles, where the methyl group and an additional substituent are installed at the α-position of the malonate.

A key strategy involves the deprotonation of this compound, followed by alkylation with a suitable electrophile. This sequence creates a new carbon-carbon bond and establishes the fully substituted carbon center. For instance, derivatives of this malonate are used in the asymmetric synthesis of 3,3-disubstituted oxindoles, which are important structural motifs in many bioactive compounds. semanticscholar.orgresearchgate.net In these syntheses, the malonate derivative is cyclized, often with the aid of an acid catalyst, to form the oxindole (B195798) ring system with a quaternary carbon at the C3 position. jst.go.jpclockss.org

Theoretical studies using Density Functional Theory (DFT) have shown that the cyclization of derivatives like di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate to form oxindoles is a viable process, highlighting the nucleophilic attack of the aniline (B41778) nitrogen onto one of the sterically hindered tert-butyl ester carbonyls. jst.go.jpnih.gov This transformation underscores the capability of this reagent to overcome significant steric barriers to form complex, congested stereocenters.

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| This compound | 1. Sodium hydride (NaH) 2. 2-Bromoethyl acetate (B1210297) | Di-tert-butyl 2-(2-acetoxyethyl)-2-methylmalonate | Alkylation at the α-position to create a quaternary carbon center. This intermediate can be further elaborated into α,α-disubstituted lactones. |

Role in Total Synthesis of Natural Products and Bioactive Compounds

The structural motifs enabled by this compound and its parent compound, di-tert-butyl malonate, are integral to the total synthesis of various natural products and pharmaceutically important molecules.

Oxindole-Based Scaffolds in Pharmaceutical Chemistry

The 3,3-disubstituted oxindole framework is a core component of numerous natural products and pharmaceutical agents. semanticscholar.org Derivatives of this compound are instrumental in accessing these valuable scaffolds. Specifically, di-tert-butyl 2-alkyl-2-(2-aminophenyl)malonates serve as direct precursors to tert-butyl 3-alkyl-oxindole-3-carboxylates. clockss.org

The synthesis proceeds via an intramolecular cyclization, where the aniline nitrogen attacks a carbonyl group of the malonate. jst.go.jpnih.gov This reaction can be promoted by a Brønsted acid, which activates the carbonyl group toward nucleophilic attack. jst.go.jp Research has shown that this cyclization can be performed enantioselectively using a chiral phosphoric acid catalyst, leading to the formation of enantioenriched oxindoles, although optimizing enantioselectivity remains an active area of research. clockss.org This methodology provides a concise route to chiral oxindoles bearing a quaternary stereocenter, which are highly sought after in drug discovery. semanticscholar.orgclockss.org

Contributions to Specific Total Synthesis Endeavors (e.g., (+/-)-Actinophyllic Acid where di-tert-butyl malonate is used)

While this compound is a specialized tool, its parent compound, di-tert-butyl malonate , demonstrates the broader utility of this class of reagents in the ambitious total synthesis of complex natural products. A prominent example is its use in the total synthesis of (+/-)-Actinophyllic Acid. acs.orglookchem.com

In this synthesis, di-tert-butyl malonate was a key starting material. acs.orgnih.govscispace.comnih.gov It was first reacted with 2-nitrophenylacetyl chloride to form a keto diester intermediate. acs.org Subsequent reduction of the nitro group and concomitant cyclization afforded an indole-2-malonate derivative. acs.org This intermediate was crucial for a key intramolecular oxidative coupling reaction that formed a complex tetracyclic ketone. nih.gov This ketone was then elaborated through several steps, including a pivotal aza-Cope/Mannich rearrangement, to construct the unique and complex hexacyclic ring system of actinophyllic acid. acs.orgnih.govnih.gov The successful synthesis, accomplished in a concise manner, highlights the strategic importance of using di-tert-butyl malonate to introduce key structural elements that enable complex bond formations later in the synthetic sequence. nih.govacs.org

Mechanistic Insights and Computational Studies of Di Tert Butyl 2 Methylmalonate Reactions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT calculations have proven to be an invaluable tool for dissecting the complex mechanisms of reactions involving di-tert-butyl 2-methylmalonate derivatives. A notable example is the investigation of the intramolecular cyclization of di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate to form a t-butyl 3-methyloxindole-3-carboxylate. researchgate.netresearchgate.net These studies have provided a quantitative understanding of the reaction's kinetics and thermodynamics.

Protonation Effects on Reaction Kinetics and Thermodynamics

A key finding from DFT studies is the critical role of protonation in facilitating reactions at the sterically hindered ester carbonyl group of this compound derivatives. In the absence of an effective proton source, the nucleophilic attack is kinetically unfavorable. However, the presence of an acid catalyst dramatically alters the energy landscape of the reaction.

Computational analyses have compared the efficacy of different proton donors, such as methanol (B129727) and acetic acid, in promoting the cyclization of di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate. researchgate.net The calculations reveal that acetic acid-assisted protonation of the carbonyl oxygen atom significantly lowers the activation Gibbs free energy compared to pathways involving methanol. researchgate.netresearchgate.net This is attributed to the more effective activation of the carbonyl group by the stronger acid, making the subsequent intramolecular nucleophilic attack by the anilinic nitrogen more favorable. researchgate.net The deprotonation of the anilinic nitrogen by a Brønsted base, in contrast, was found to be ineffective in driving the reaction forward, highlighting that the key mechanistic step is the electrophilic activation of the carbonyl group. researchgate.net

The transition state (TS) energies calculated for various protonation pathways underscore the thermodynamic and kinetic preference for the acetic acid-mediated route.

| Transition State (TS) | Description | Activation Gibbs Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| TS1 | Intermolecular proton transfer involving two methanol (MeOH) molecules. | 34.81 | researchgate.net |

| TS2 | Intermolecular proton transfer involving one acetic acid (AcOH) molecule. | 21.51 | researchgate.net |

| TS3 | Intermolecular proton transfer involving one methanol (MeOH) molecule. | 41.53 | researchgate.net |

| TS4 | Intramolecular proton transfer without an external acid catalyst. | 42.74 | researchgate.net |

The data clearly indicates that the acetic acid-mediated pathway (TS2) presents a significantly lower energy barrier, thereby accelerating the reaction rate. researchgate.net

Role of Intermolecular Interactions in Reaction Progress

Intermolecular interactions are fundamental to the progress of reactions involving this compound. DFT studies have shown that the reaction concentration can play a pivotal role, suggesting that the nature of intermolecular interactions changes with reactant proximity. researchgate.net At low concentrations, the reaction may proceed via a pathway involving a limited number of interacting molecules. Conversely, at higher concentrations, different intermolecular association patterns may emerge, potentially leading to different reaction mechanisms and even affecting stereoselectivity. researchgate.netacademie-sciences.fr

In the context of the oxindole cyclization, intermolecular hydrogen bonding between the acid catalyst (like acetic acid) and the carbonyl oxygen of the malonate ester is the key interaction that facilitates the reaction. researchgate.net The calculations demonstrated that this interaction is significantly more stabilizing than the interactions with a weaker proton donor like methanol. researchgate.net This highlights the specificity of intermolecular forces in catalysis. The bulky di-tert-butyl groups, while creating steric hindrance, also influence the geometry of these intermolecular interactions, a factor that is crucial for both reactivity and the potential for stereochemical control.

Computational Modeling of Stereoselectivity and Conformation

The steric bulk of the two tert-butyl groups in this compound is a dominant feature that heavily influences its conformational preferences and the stereoselectivity of its reactions. Computational modeling can predict the most stable conformations and how these conformations affect the approach of reagents, thereby determining the stereochemical outcome of a reaction.

In the asymmetric cyclization of di-tert-butyl 2-(2-aminophenyl)-2-methyl malonate, the use of a chiral Brønsted acid catalyst was explored to induce enantioselectivity. researchgate.net While moderate enantioselectivity was achieved, this demonstrates the principle that the chiral environment created by the catalyst, in conjunction with the substrate's conformation, can direct the reaction towards one enantiomer over the other. researchgate.netresearchgate.net Computational models of the transition states in such asymmetric reactions can reveal the specific intermolecular interactions (e.g., hydrogen bonding, steric repulsion) between the chiral catalyst and the substrate that are responsible for the observed stereoselectivity. These models are essential for understanding the origins of enantiomeric excess and for the rational design of more effective chiral catalysts. researchgate.net The steric hindrance provided by the tert-butyl groups plays a crucial role in these models, as it limits the possible modes of binding between the substrate and the catalyst, amplifying the directing effect of the chiral catalyst.

Theoretical Approaches to Understanding Reactivity Patterns

Theoretical approaches provide a framework for understanding the general reactivity patterns of this compound. The core reactivity of malonic esters stems from the acidity of the α-proton (the proton on the carbon between the two carbonyl groups). However, in this compound, this position is substituted with a methyl group, so the reactivity shifts to the carbonyl groups themselves or to reactions involving the entire malonate moiety.

One key aspect of its reactivity is the susceptibility of the ester carbonyl carbons to nucleophilic attack. As established by DFT studies, this reactivity is greatly enhanced by protonation. researchgate.net Theoretical models can map the electrostatic potential of the molecule, identifying the carbonyl oxygens as regions of high negative potential (and thus likely sites for protonation) and the carbonyl carbons as regions of positive potential (and thus susceptible to nucleophilic attack).

Furthermore, the bulky tert-butyl groups are known to influence reactivity through steric hindrance. researchgate.net This can affect the rate of reactions and can also provide a basis for selectivity. For instance, in reactions where one of the two ester groups is cleaved, the steric environment may favor the reaction at one site over the other, although in the symmetrical di-tert-butyl compound, these are equivalent. In more complex derivatives, this steric influence can be a powerful tool for directing reactivity. Theoretical models can quantify this steric hindrance and predict its impact on reaction barriers and product distributions. In reactions involving the formation of vicinal all-carbon quaternary stereocenters, the steric effect of substituents on the malonate has been shown to be a crucial factor in determining both enantio- and diastereoselectivity.

Analytical and Spectroscopic Characterization Techniques for Di Tert Butyl 2 Methylmalonate and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the case of Di-tert-butyl 2-methylmalonate, the ¹H NMR spectrum provides distinct signals that correspond to the different proton environments within the molecule.

Research findings have shown characteristic chemical shifts for the protons in this compound and its derivatives. For instance, in a derivative, di-tert-butyl 2-cinnamyl-2-methylmalonate, the following peaks were observed in a ¹H NMR spectrum recorded in CDCl₃: signals for the aromatic protons appeared in the range of δ 7.32-7.23 ppm, a doublet for a vinyl proton at δ 6.45 ppm, a multiplet for another vinyl proton between δ 6.19-6.05 ppm, a doublet for the allylic protons at δ 2.69 ppm, a singlet for the tert-butyl protons at δ 1.46 ppm, and a singlet for the methyl protons at δ 1.37 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for a this compound Derivative

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.32-7.23 | m | 5H | Aromatic protons | |

| 6.45 | d | 15.8 | 1H | Vinyl proton |

| 6.19-6.05 | m | 1H | Vinyl proton | |

| 2.69 | d | 7.4 | 2H | Allylic protons |

| 1.46 | s | 9H | tert-Butyl protons | |

| 1.37 | s | 3H | Methyl protons |

Note: Data corresponds to di-tert-butyl 2-cinnamyl-2-methylmalonate in CDCl₃. rsc.org

The integration of these peaks confirms the number of protons in each unique environment, and the coupling constants provide information about adjacent protons, aiding in the complete structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For derivatives of this compound, ¹³C NMR is crucial for confirming the carbon framework. For example, the ¹³C NMR spectrum of a related compound showed signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, each appearing in their characteristic chemical shift regions. rsc.org The chemical shifts in ¹³C NMR are reported in parts per million (ppm) relative to a standard. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a Malonate Derivative

| Chemical Shift (ppm) | Assignment |

|---|---|

| 186.5 | Carbonyl carbon (ketone) |

| 167.0 | Carbonyl carbon (ester) |

| 149.4 - 120.3 | Aromatic and vinylic carbons |

| 51.8 | Methine carbon |

| 35.4, 35.1 | Quaternary carbons (tert-butyl) |

| 29.5, 21.4 | Methyl carbons |

Note: This data is for a complex derivative and serves as an illustrative example. rsc.org

Computational Approaches to NMR Chemical Shift Prediction

In recent years, computational methods, particularly Density Functional Theory (DFT), have become valuable for predicting NMR chemical shifts. rsc.org These predictions can aid in the assignment of complex spectra and can be used to corroborate experimental data. nih.govnih.gov By calculating the magnetic shielding of nuclei in a computed molecular structure, theoretical chemical shifts can be obtained. rsc.org Comparing these predicted shifts with experimental values can provide a high degree of confidence in the structural elucidation. biorxiv.org The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgrsc.org This is a critical step in confirming the identity of a newly synthesized compound. For derivatives of this compound, HRMS using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can determine the mass of the protonated molecule [M+H]⁺ with high precision. rsc.org The experimentally determined mass is then compared to the calculated mass for the expected molecular formula. rsc.orgrsc.org

For example, the HRMS data for a derivative of this compound showed a calculated mass for [C₂₆H₃₂O₃+H]⁺ of 393.2424, with the found mass being 393.2424, confirming the elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. portlandpress.com This technique is particularly useful for monitoring the progress of chemical reactions. By taking aliquots of a reaction mixture over time, the consumption of starting materials and the formation of products, such as this compound, can be tracked. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. portlandpress.com GC-MS systems are often equipped with columns like the HP-5MS, and the data is analyzed to determine the yield and purity of the product. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and soft ionization technique that allows for the precise mass determination of molecules, including thermally labile compounds and reaction intermediates, by transferring them from solution to the gas phase with minimal fragmentation. uni-goettingen.deddtjournal.com In the context of this compound derivatives, ESI-MS is crucial for confirming the molecular weight of products and intermediates formed during complex synthetic sequences.

Research applications demonstrate the utility of ESI-MS in characterizing a variety of derivatives. For instance, in the synthesis of glucose-platinum conjugates designed for cancer targeting, a derivative of 2-methyl-di-tert-butyl malonate was used as a linker. The final platinum conjugate, after several synthetic steps, was analyzed by ESI-MS in positive detection mode, showing a prominent ion at m/z 646.2, corresponding to the protonated molecule [M+H]⁺. nih.gov This confirmed the successful conjugation and provided a definitive molecular weight for the complex product. nih.gov

Similarly, ESI-MS has been used to characterize intermediates in allylic alkylation reactions. (Z)-Di-tert-butyl-2-(4-hydroxybut-2-en-1-yl)malonate, a related malonate ester, was identified by its sodium adduct [M+Na]⁺ in ESI-MS analysis. beilstein-journals.org Furthermore, the analysis of methylmalonic acid (MMA), a related dicarboxylic acid, often involves derivatization to enhance its detection by LC-MS/MS with ESI. nih.govnih.gov For example, the di-butyl ester of MMA is readily detected, with quantitative analysis performed by monitoring specific mass transitions in multiple-reaction monitoring (MRM) mode, such as m/z 231.2 → 119. nih.govnih.gov This highlights how ESI-MS can be adapted for both qualitative confirmation and quantitative measurement of malonate-type structures.

Table 1: ESI-MS Data for Selected Di-tert-butyl Malonate Derivatives and Related Compounds

| Compound/Derivative | Ionization Mode | Observed Ion | m/z Value | Reference |

|---|---|---|---|---|

| Glucose-Platinum Conjugate (from 2-methyl-di-tert-butyl malonate) | Positive | [M+H]⁺ | 646.2 | nih.gov |

| (Z)-Di-tert-butyl-2-(4-hydroxybut-2-en-1-yl)malonate | Positive | [M+Na]⁺ | 239 | beilstein-journals.org |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental to synthetic organic chemistry for separating components of a mixture. For this compound and its derivatives, methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing reaction completion, product purity, and, critically, the stereochemical fidelity of asymmetric reactions. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and sensitive technique used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. umass.edusigmaaldrich.com It operates on the principle of differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). umass.eduumich.edu

In syntheses involving this compound, TLC is the workhorse method for reaction monitoring. For example, during the alkylation of this compound with 2-bromoethyl acetate (B1210297), the reaction's completion was confirmed by TLC analysis after 16 hours, showing the consumption of the starting malonate. orgsyn.org Similarly, in multi-component dearomatization reactions, TLC performed on silica gel plates and visualized with a UV lamp (254 nm) was used to track the reaction's course. rsc.orgescholarship.org

The choice of stationary and mobile phases is critical for achieving good separation. Silica gel is the most common stationary phase due to its polarity. sigmaaldrich.comumich.edu The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or hexanes) and a more polar solvent (like ethyl acetate, EtOAc), the ratio of which is optimized to achieve a target retention factor (Rf) for the compounds of interest. frontiersin.orgsciforum.net

Table 2: Applications of TLC in Reactions Involving Di-tert-butyl Malonate Derivatives

| Reaction Type | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

|---|---|---|---|---|

| Alkylation | Silica Gel | Not specified | Monitor consumption of starting malonate | orgsyn.org |

| Cyclization | Silica Gel 60 F254 | n-hexane/EtOAc | Confirm consumption of starting material | clockss.org |

| Phase-Transfer Catalysis | Silica Gel 60 GF254 | Hexane-EtOAc (19:1) | Monitor reaction completion and guide purification | frontiersin.org |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

While TLC is excellent for qualitative monitoring, High-Performance Liquid Chromatography (HPLC) offers superior resolution and is the gold standard for quantitative analysis, particularly for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral molecules. researchgate.netamericanpharmaceuticalreview.com The synthesis of chiral derivatives from the prochiral this compound frequently relies on asymmetric catalysis, making the accurate measurement of ee essential.

This is achieved using chiral stationary phases (CSPs) within the HPLC column, which interact differently with the two enantiomers of a chiral analyte, leading to different retention times and thus separation. researchgate.netfrontiersin.org Polysaccharide-based columns, such as those sold under the trade names Chiralcel and Chiralpak, are widely used for this purpose. frontiersin.orgclockss.orgfrontiersin.org

For instance, in the asymmetric synthesis of t-butyl 3-alkyl-oxindole-3-carboxylates from a derivative of this compound, the enantiomeric excess of the products was determined by chiral HPLC analysis using a Daicel Chiralcel OD-3 column. clockss.org In another study, the enantioselective alkylation of a malonate derivative was analyzed using a Chiralcel OJ-H column with a mobile phase of hexane and 2-propanol to separate the enantiomers and quantify the ee, which reached up to 98%. frontiersin.org

Table 3: Chiral HPLC Conditions for Enantiomeric Purity Analysis of this compound Derivatives

| Product Class | Chiral Column | Mobile Phase (v/v) | Detection | Reference |

|---|---|---|---|---|

| t-Butyl 3-alkyl-oxindole-3-carboxylates | Daicel Chiralcel OD-3 | Not specified | UV-VIS (254 nm) | clockss.org |

| α-Methyl-α-(4-chlorobenzyl)malonate derivative | Daicel Chiralcel OJ-H | Hexane / 2-propanol (99:1) | UV (256 nm) | frontiersin.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, the radiation is absorbed. oregonstate.edu An IR spectrum provides a unique "fingerprint" of a molecule, with characteristic absorption bands indicating the presence of specific functional groups. oregonstate.edulibretexts.org

For this compound, the key functional groups are the ester carbonyl (C=O) groups and the C-H bonds of the methyl and tert-butyl groups. The C-H stretching vibrations of alkanes typically appear in the region of 2850–2960 cm⁻¹. libretexts.orglibretexts.org The bulky tert-butyl groups often show characteristic C-H bending vibrations around 1395-1365 cm⁻¹. spcmc.ac.in

The most diagnostic feature in the IR spectrum of a malonate ester is the carbonyl (C=O) stretching absorption. cdnsciencepub.comcdnsciencepub.com Esters generally exhibit a strong C=O stretch between 1750 and 1735 cm⁻¹. libretexts.org However, malonate esters are known to often exhibit two distinct carbonyl absorption bands. cdnsciencepub.comcdnsciencepub.com This splitting is not due to enolization but is attributed to vibrational coupling (symmetric and antisymmetric stretching) between the two proximal carbonyl groups. cdnsciencepub.comnrcresearchpress.com The positions of these bands are sensitive to the substituent on the α-carbon. For diethyl malonate, these bands appear at 1757 and 1740 cm⁻¹ in carbon tetrachloride solution. cdnsciencepub.com The presence of an α-methyl group, as in this compound, influences these frequencies through electronic and steric effects. cdnsciencepub.com

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Region (cm⁻¹) | Notes | Reference |

|---|---|---|---|---|

| Alkyl C-H | C-H stretch | 2850 - 2960 | Strong absorption from methyl and tert-butyl groups. | libretexts.orglibretexts.org |

| tert-Butyl group | C-H bend | ~1395 and ~1370 | Two characteristic bending bands. | spcmc.ac.in |

| Ester Carbonyl | C=O stretch | ~1750 - 1730 | Often appears as two split bands due to vibrational coupling. | cdnsciencepub.comcdnsciencepub.com |

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Di-tert-butyl 2-Methylmalonate Transformations

The development of new catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Researchers are moving beyond traditional stoichiometric bases to design sophisticated catalysts that can achieve high levels of control over the chemical transformations.

Chiral Brønsted Acids: A significant area of development is the use of chiral Brønsted acids, such as 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (TRIP), in asymmetric transformations. acs.org These organocatalysts have proven effective in the enantioselective desymmetrization of prochiral diesters derived from this compound. For instance, the intramolecular cyclization of a hydroxy-substituted derivative of this compound, catalyzed by (R)-TRIP, yields α,α-disubstituted lactones with high enantioselectivity. This approach provides a metal-free method for constructing chiral quaternary stereocenters.

Phase-Transfer Catalysis: Another promising frontier is the application of novel chiral phase-transfer catalysts (PTCs) for the asymmetric alkylation of this compound derivatives. frontiersin.orgnih.govnih.gov Recent studies have shown that specifically designed PTCs, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, can facilitate the α-alkylation of related tert-butyl methylmalonates to produce chiral α-methyl-α-alkylmalonates in high yields and with excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov These catalysts operate under mild, biphasic conditions, offering a practical and scalable method for generating valuable chiral building blocks. rsc.org

Copper-Catalyzed Reactions: The use of copper catalysts in conjunction with this compound is also an emerging area. While less explored for this specific substrate, copper(I) complexes have been shown to catalyze the conjugate addition of related malonates to isocyanoalkenes, suggesting potential for new carbon-carbon bond-forming reactions. nsf.gov The development of chiral copper-based catalytic systems could open new avenues for the asymmetric functionalization of this compound.

Below is a table summarizing some of the novel catalytic systems being explored for transformations involving this compound and its derivatives.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Chiral Brønsted Acid | (R)- or (S)-TRIP | Enantioselective Intramolecular Cyclization | Metal-free, high enantioselectivity |

| Chiral Phase-Transfer Catalyst | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Asymmetric α-Alkylation | Mild conditions, high yields, excellent enantioselectivity |

| Copper(I) Complexes | Cu(I)/Pybox | Conjugate Addition | Potential for novel C-C bond formation |

Exploration of New Synthetic Applications Beyond Established Pathways

The unique structural features of this compound, particularly its bulky tert-butyl groups, are being leveraged to explore synthetic applications beyond its traditional use in malonic ester synthesis.

Synthesis of Complex Heterocycles: A significant new application is in the synthesis of complex heterocyclic structures. For example, this compound is a key starting material in a multi-step synthesis of chiral δ-lactams. acs.org The process involves the alkylation of the malonate, followed by reduction of a nitro group and a chiral phosphoric acid-catalyzed intramolecular cyclization. This strategy allows for the construction of benzo-fused δ-lactams containing an all-carbon quaternary stereocenter. acs.org

Cascade Reactions: The participation of this compound in cascade reactions represents a powerful strategy for the rapid construction of molecular complexity. Photoredox-catalyzed radical cascade reactions have been employed to synthesize complex indole (B1671886) alkaloid skeletons, where a derivative of tert-butyl methyl malonate undergoes a series of intra- and intermolecular bond formations in a single pot. aablocks.com

Fullerene Chemistry: In a departure from traditional organic synthesis, this compound has found application in the functionalization of fullerenes. The reaction of its bromo-derivative with dianionic C60 leads to the formation of bisadducts, demonstrating a novel approach to creating new fullerene derivatives with potentially interesting electronic properties. ethz.ch

Multicomponent Reactions: The steric hindrance provided by the tert-butyl groups of this compound can be exploited in multicomponent reactions (MCRs). While this steric bulk can sometimes hinder reactivity, it can also be used to control selectivity. For instance, in Passerini and Ugi reactions, the use of related tert-butyl malonates can influence the outcome of the reaction, and optimization with Lewis acids or microwave heating can overcome kinetic barriers.

The following table highlights some of the novel synthetic applications of this compound.

| Application | Reaction Type | Product Class | Significance |

| Heterocycle Synthesis | Alkylation, Reduction, Cyclization | δ-Lactams | Access to chiral, complex nitrogen-containing heterocycles |

| Cascade Reactions | Photoredox-Catalyzed Radical Cascade | Indole Alkaloids | Rapid construction of complex natural product-like scaffolds |

| Fullerene Chemistry | Nucleophilic Addition | Fullerene Derivatives | Creation of novel materials with unique electronic properties |

| Multicomponent Reactions | Passerini/Ugi-type Reactions | Highly Substituted Acyclic Compounds | Potential for diversity-oriented synthesis |

Advanced Computational Methodologies for Predictive Design in Malonate Chemistry

Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of this compound and related compounds in chemical reactions.

Mechanistic Elucidation: DFT calculations have been instrumental in elucidating the mechanisms of complex reactions involving malonate derivatives. For instance, in the Brønsted acid-catalyzed cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form an oxindole (B195798), DFT studies revealed that an acetic acid-assisted protonation of the carbonyl oxygen significantly lowers the activation energy compared to other potential pathways. researchgate.netorgsyn.orgresearchgate.net These computational insights help to explain experimental observations, such as the effect of reaction concentration on the reaction rate and enantioselectivity. researchgate.netorgsyn.orgresearchgate.net

Predicting Stereoselectivity: A major focus of computational studies is the prediction of stereoselectivity in asymmetric reactions. By modeling the transition states of reactions catalyzed by chiral catalysts, researchers can rationalize the observed enantiomeric excess and, more importantly, predict the outcome of reactions with new substrates or catalysts. For example, computational models can help to understand how the structure of a chiral phase-transfer catalyst influences the stereochemical outcome of an alkylation reaction. researchgate.net

Catalyst and Substrate Design: The predictive power of computational chemistry is being harnessed to design new catalysts and substrates for specific transformations. By simulating the interactions between a catalyst and a substrate like this compound, researchers can computationally screen potential catalyst candidates before embarking on lengthy and resource-intensive experimental work. This in silico approach accelerates the discovery of more efficient and selective catalytic systems. Furthermore, computational models can predict the reactivity of different malonic esters, aiding in the selection of the optimal substrate for a desired transformation. researchgate.netacs.org

The table below provides an overview of the role of advanced computational methodologies in the study of this compound and related chemistry.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, identification of key transition states, understanding the role of catalysts and additives. |

| Transition State Modeling | Prediction of Stereoselectivity | Rationalization of observed enantioselectivity, prediction of stereochemical outcomes with new catalysts or substrates. |

| In Silico Screening | Catalyst and Substrate Design | Virtual screening of catalyst libraries, prediction of substrate reactivity, acceleration of the discovery of new reaction conditions. |

Q & A

Basic: What are the common synthetic routes for Di-tert-butyl 2-methylmalonate, and what critical parameters influence yield?

Answer:

this compound is typically synthesized via alkylation of malonate esters. A representative method involves reacting diethyl 2-methylmalonate with tert-butyl halides in the presence of a strong base (e.g., NaH or LDA) to introduce tert-butyl groups . Key parameters include:

- Reagent stoichiometry : Excess tert-butyl halide ensures complete substitution.

- Temperature control : Maintaining low temperatures (−10°C to 0°C) minimizes side reactions like over-alkylation.

- Solvent choice : Anhydrous THF or DMF enhances reaction efficiency .

Post-synthesis, purification via fractional distillation or column chromatography (using hexane/ethyl acetate) is critical to isolate high-purity product.

Advanced: How do steric effects of tert-butyl groups influence regioselectivity in malonate ester reactions?

Answer:

The tert-butyl groups introduce significant steric hindrance, directing reactions to less hindered sites. For example, in Diels-Alder reactions or nucleophilic substitutions, bulky tert-butyl substituents favor attack at the methylmalonate moiety over the tert-butyl-protected oxygen . This steric bias can be quantified using computational models (e.g., DFT calculations) to predict transition-state energies. Experimental validation via X-ray crystallography (as in ) confirms spatial arrangements, showing tert-butyl groups create a shielded environment that limits accessibility to specific reaction sites .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify tert-butyl (δ ~1.2 ppm for H; δ ~28 ppm for C) and ester carbonyl (δ ~170 ppm) groups. Splitting patterns confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]) and fragmentation pathways.

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm) and C-O (~1250 cm) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonding between ester groups .

Advanced: What mechanistic insights explain the thermal stability of this compound compared to other malonates?

Answer:

The tert-butyl groups enhance thermal stability by:

Steric protection : Shielding the ester carbonyl from decomposition pathways (e.g., hydrolysis or radical cleavage).

Electron donation : The tert-butyl groups donate electrons via hyperconjugation, stabilizing the malonate core .

Studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show decomposition onset temperatures (T) ~200°C, significantly higher than dimethyl malonate (T ~150°C) . However, pure this compound may exhibit higher reactivity under acidic conditions due to tert-butyl group lability .

Basic: How can hydrolysis of this compound be optimized for carboxylate generation?

Answer:

Controlled hydrolysis to yield 2-methylmalonic acid involves:

- Acidic conditions : HCl (6M) in dioxane/water (1:1) at 60°C for 12 hours .

- Selective deprotection : Tert-butyl esters are cleaved preferentially over methyl groups using TFA in dichloromethane (0°C to room temperature) .

Monitoring via TLC (R shift) or H NMR (disappearance of tert-butyl signals) ensures reaction completion.

Advanced: How does the C2_22 symmetry of this compound impact its application in asymmetric catalysis?

Answer:

The C symmetric structure facilitates enantioselective synthesis by providing a chiral environment for substrates. For instance, in Pd-catalyzed cross-couplings, the tert-butyl groups enforce a rigid transition state, improving enantiomeric excess (ee) . Computational docking studies (e.g., molecular dynamics simulations) reveal that steric bulk directs substrate orientation, favoring one enantiomer over another . Experimental validation via chiral HPLC or circular dichroism (CD) spectroscopy quantifies ee values.

Basic: What safety precautions are critical when handling this compound?

Answer:

- Thermal hazards : Avoid heating above 150°C to prevent decomposition into toxic gases (e.g., CO, isobutylene) .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage : Keep in a cool, dry place under nitrogen to prevent moisture-induced hydrolysis .

Advanced: What computational tools predict the reactivity of this compound in novel reaction systems?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution).

- Molecular Orbital (MO) Analysis : Identifies frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction rates and equilibria .

Experimental corroboration using kinetic studies (e.g., rate constant measurements) validates computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.